molecular formula C13H17N3O2S B2719110 2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-propylacetamide CAS No. 872590-28-8

2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-propylacetamide

Cat. No. B2719110
CAS RN: 872590-28-8
M. Wt: 279.36
InChI Key: BQJRTUPIGDAPNM-UHFFFAOYSA-N
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Description

The compound “2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-propylacetamide” is a complex organic molecule that contains an imidazole ring and a furan ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives has been extensively studied . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A novel method for the synthesis of ester and amide derivatives containing furan rings (furfural derivatives) under mild synthetic conditions supported by microwave radiation has been reported . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .


Molecular Structure Analysis

The molecular structure of “2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-propylacetamide” is complex, containing an imidazole ring and a furan ring . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

properties

IUPAC Name

2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-2-5-14-12(17)10-19-13-15-6-7-16(13)9-11-4-3-8-18-11/h3-4,6-8H,2,5,9-10H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJRTUPIGDAPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NC=CN1CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816672
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-propylacetamide

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